Methyl linolelaidate (CAS 2566-97-4) is the methyl ester of linolelaidic acid, representing the trans,trans isomer of the C18:2 polyunsaturated fatty acid . In industrial and scientific procurement, it is primarily sourced as a high-purity analytical reference standard for gas chromatography (GC) and mass spectrometry (MS) workflows [1]. Its core value lies in its role as a definitive benchmark for quantifying trans-fatty acid methyl esters (FAMEs) in complex matrices, including processed foods, edible oils, and biodiesel feedstocks. Characterized by a linear hydrocarbon chain due to its trans double bonds, it exhibits distinct thermodynamic and chromatographic behaviors compared to its naturally abundant cis counterparts, making it an indispensable reagent for regulatory compliance testing and lipid oxidation research.
Substituting methyl linolelaidate with its cis,cis isomer (methyl linoleate) or generic FAME mixtures critically compromises analytical accuracy and experimental integrity [1]. The trans,trans configuration fundamentally alters the molecule's spatial geometry, resulting in a more linear structure that packs densely, thereby increasing its melting point and modifying its phase behavior. In chromatographic workflows, this geometric difference shifts its retention time on polar stationary phases, meaning a cis standard cannot accurately calibrate the elution window for trans fats during regulatory profiling . Furthermore, the trans double bonds confer a higher bond dissociation energy at the bis-allylic position, significantly retarding autoxidation rates compared to the highly labile cis isomer [2]. Utilizing a generic substitute in lipid peroxidation assays or trans-fat quantification will yield erroneous kinetic data and fail strict compliance standards.
On highly polar capillary columns (e.g., cyanopropyl or polyethylene glycol phases), methyl linolelaidate exhibits a distinct elution profile compared to its cis-counterparts [1]. While methyl linoleate (cis,cis) and methyl linolelaidate share the same molecular weight, the linear geometry of the trans-isomer alters its interaction with the polar stationary phase, allowing baseline resolution (Rs ≥ 1.0) between the two isomers . This distinct retention time is critical for accurately separating and quantifying trans-fats in complex lipid mixtures without co-elution artifacts.
| Evidence Dimension | Chromatographic Retention Time |
| Target Compound Data | Distinct elution window for Methyl linolelaidate (trans,trans) |
| Comparator Or Baseline | Methyl linoleate (cis,cis) co-elutes or elutes in a separate window depending on phase polarity |
| Quantified Difference | Baseline chromatographic resolution (Rs ≥ 1.0) on polar stationary phases. |
| Conditions | GC-FID analysis using highly polar capillary columns (e.g., TRACE TR-FAME or FAMEWAX). |
Essential for laboratories performing AOAC or ISO compliance testing to ensure exact quantification of trans-fat content without cis-isomer interference.
Methyl linolelaidate demonstrates significantly higher oxidative stability compared to methyl linoleate [1]. The trans geometry of the double bonds marginally increases the bond dissociation energy (BDE) of the bis-allylic C-H bond. More importantly, the trans configuration sterically hinders the formation of the 7-membered cyclic transition state required for 1,6-hydrogen atom transfer (1,6-HAT) during lipid peroxidation [1]. Consequently, the propagation rate of autoxidation is substantially retarded.
| Evidence Dimension | Autoxidation Propagation Rate |
| Target Compound Data | Retarded autoxidation kinetics |
| Comparator Or Baseline | Methyl linoleate (rapid autoxidation due to unhindered 1,6-HAT) |
| Quantified Difference | Slower autoxidation propagation due to geometric preclusion of the 1,6-HAT transition state and higher bis-allylic C-H BDE. |
| Conditions | AIBN-initiated autoxidation assays or long-term standard storage in atmospheric oxygen. |
Provides a longer shelf-life and greater reproducibility as an analytical reference standard compared to highly labile cis-PUFA standards.
The stereochemistry of methyl linolelaidate directly impacts its macroscopic physical properties. Unlike the kinked structure of methyl linoleate, which disrupts crystal lattice formation and results in a melting point of approximately -35 °C, the trans,trans configuration of methyl linolelaidate creates a linear molecular shape . This linearity allows for more efficient intermolecular van der Waals interactions and denser packing, raising the melting point to the range of -25 °C to -30 °C .
| Evidence Dimension | Melting Point |
| Target Compound Data | -25 °C to -30 °C |
| Comparator Or Baseline | Methyl linoleate (-35 °C) |
| Quantified Difference | Elevation of melting point by 5 °C to 10 °C due to linear molecular packing. |
| Conditions | Standard atmospheric pressure. |
Influences handling, storage protocols, and the compound's physical behavior when used in formulation or phase-transition studies of lipid bilayers.
In advanced analytical techniques such as two-color two-photon resonance-enhanced femtosecond ionization mass spectrometry (fsLIMS), methyl linolelaidate can be unambiguously identified among complex aliphatic backgrounds[1]. It yields a distinct molecular radical ion at m/z 294.47, which allows it to be isolated from background signals of saturated hydrocarbons (e.g., kerosene in biodiesel blends) that fragment under similar ionization energies (~10 eV) [1]. Its elution order on non-polar columns also distinguishes it from monounsaturated and saturated FAMEs.
| Evidence Dimension | Mass-to-Charge Ratio (m/z) and Ionization Isolation |
| Target Compound Data | m/z 294.47 molecular radical ion |
| Comparator Or Baseline | Saturated aliphatic hydrocarbons (fragmentation interference) |
| Quantified Difference | Unambiguous isolation of the m/z 294.47 signal from background hydrocarbon fragments at ~10 eV ionization energy. |
| Conditions | fsLIMS analysis of biodiesel (B5) blends. |
Enables high-precision detection of trace trans-fats in complex biofuel or food matrices without interference from background solvents or saturated hydrocarbons.
Methyl linolelaidate is utilized as a critical calibration standard in GC-FID workflows (such as AOAC 996.06 and ISO 12966-2) to accurately resolve and quantify trans-fatty acid content in processed foods and edible oils, leveraging its distinct retention time on polar columns .
In biochemical assays studying oxidative stress, this compound serves as a structurally stable probe. Its retarded 1,6-hydrogen atom transfer (HAT) kinetics provide a reliable baseline for comparing the oxidative lability and propagation rates of highly susceptible cis-PUFAs [1].
Employed in GC-MS and advanced fsLIMS analyses to evaluate the exact composition and oxidative stability of biofuel feedstocks. It allows analysts to distinguish trace trans-isomers from standard cis-components and saturated hydrocarbons, ensuring the fuel meets oxidation stability standards [2].
Utilized in biophysical studies to assess how the incorporation of linear trans-fatty acids alters lipid bilayer packing, phase transition temperatures, and overall membrane dynamics compared to the disruptive effects of kinked cis-fatty acids.